molecular formula C12H17NO B14842039 5-Cyclopropoxy-N,N,2-trimethylaniline

5-Cyclopropoxy-N,N,2-trimethylaniline

Cat. No.: B14842039
M. Wt: 191.27 g/mol
InChI Key: OYSZHRJTBZETJJ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N,N,2-trimethylaniline is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.272 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to an aniline ring, which is further substituted with two methyl groups at the nitrogen atom and one methyl group at the ortho position relative to the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N,N,2-trimethylaniline can be achieved through several methods. One common approach involves the reaction of 2-cyclopropoxy-5-nitrotoluene with dimethylamine under reducing conditions. The nitro group is first reduced to an amino group, followed by methylation to introduce the N,N-dimethyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, reduction, and methylation, with careful control of temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N,N,2-trimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Cyclopropoxy-N,N,2-trimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N,2-trimethylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N,N,2-trimethylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-cyclopropyloxy-N,N,2-trimethylaniline

InChI

InChI=1S/C12H17NO/c1-9-4-5-11(14-10-6-7-10)8-12(9)13(2)3/h4-5,8,10H,6-7H2,1-3H3

InChI Key

OYSZHRJTBZETJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2CC2)N(C)C

Origin of Product

United States

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